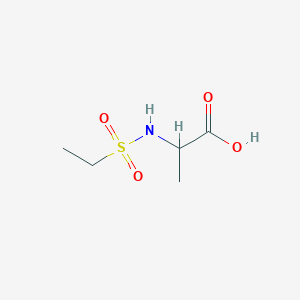

2-Ethanesulfonamidopropanoic acid

Description

2-Ethanesulfonamidopropanoic acid is a sulfonamide derivative of propanoic acid, characterized by an ethanesulfonamide group (-SO₂NH-C₂H₅) attached to the α-carbon of the carboxylic acid backbone. Sulfonamide derivatives are known for their bioactivity, including enzyme inhibition and antimicrobial properties .

Properties

IUPAC Name |

2-(ethylsulfonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-3-11(9,10)6-4(2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUFCGISNUXEDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethanesulfonamidopropanoic acid typically involves the reaction of alanine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or similar organic solvent

Reaction Time: 2-4 hours

Industrial Production Methods: On an industrial scale, the production of 2-ethanesulfonamidopropanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Ethanesulfonamidopropanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Ethanesulfonamidopropanoic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of novel drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethanesulfonamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor Modulation: Interacting with receptor sites to alter signal transduction pathways.

Comparison with Similar Compounds

Structural Features

- 2-Ethanesulfonamidopropanoic Acid: Presumed structure: CH₃CH(SO₂NH-C₂H₅)COOH. The ethanesulfonamide group introduces moderate steric bulk and polarity.

- 2-(Naphthalene-2-sulfonamido)-3-phenylpropanoic Acid (): Features a naphthalene ring and an additional phenyl group, enhancing aromatic interactions and rigidity. Molecular formula: C₁₉H₁₇NO₄S.

- 2-(Thiophene-2-sulfonamido)propanoic Acid (): Contains a thiophene ring, which introduces sulfur-based electronic effects. Formula: C₇H₉NO₄S₂; molecular weight: 235.28 g/mol.

- Formula: C₉H₁₀FNO₄S; molecular weight: 247.24 g/mol.

Key Structural Differences :

Physicochemical Properties

*Estimates based on analogous structures.

Biological Activity

2-Ethanesulfonamidopropanoic acid (also known as sulfonamide) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2-Ethanesulfonamidopropanoic acid has a sulfonamide functional group, which is known for its antibacterial properties. The general structure can be described as follows:

- Chemical Formula : C₅H₁₁NO₃S

- Molecular Weight : 165.21 g/mol

The biological activity of 2-Ethanesulfonamidopropanoic acid primarily involves:

- Inhibition of Enzymatic Activity : Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial folate synthesis pathway. This inhibition leads to a depletion of folate, ultimately affecting bacterial growth and replication.

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties against various Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study demonstrated that 2-Ethanesulfonamidopropanoic acid showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL. This suggests its potential use as an antimicrobial agent in clinical settings .

-

Cellular Mechanisms :

- Research involving human cell lines indicated that treatment with 2-Ethanesulfonamidopropanoic acid resulted in altered mitochondrial dynamics, similar to those observed with propionic acid treatments. This was characterized by increased fission events and changes in mitochondrial morphology, suggesting that the compound may also influence cellular metabolism and energy production .

-

Neuropharmacological Effects :

- A study focused on the neuropharmacological effects of sulfonamides indicated that they could modulate metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. The modulation of these receptors could provide therapeutic benefits for conditions such as schizophrenia and anxiety .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.